Cas no 71935-17-6 (Benzenemethanol,4-(1H-indol-1-yl)-)
71935-17-6 structure
Product Name:Benzenemethanol,4-(1H-indol-1-yl)-
CAS-nummer:71935-17-6
MF:C16H13NO3
MW:267.279324293137
CID:548646
PubChem ID:53422153
Update Time:2025-04-19
Benzenemethanol,4-(1H-indol-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol,4-(1H-indol-1-yl)-
- 1-(4-HYDROXYMETHYLPHENYL)-1H-INDOLE-5-CARBOXYLIC ACID
- 1-[4-(hydroxymethyl)phenyl]indole-5-carboxylic acid
- 4-(1H-indol-1-yl)Benzenemethanol
- 1-(p-hydroxybenzyl)-tetrazole
- 1-(p-hydroxymethyl)phenylindole
- 4-(1H-1,2,3,4-tetraazol-5-ylmethyl)phenol
- 4-(1H-tetrazol-5-ylmethyl)phenol
- Phenol,4-(2H-tetrazol-5-ylmethyl)
- FT-0766422
- 71935-17-6
- 1-[4-(Hydroxymethyl)phenyl]-1H-indole-5-carboxylic acid
- DTXSID70697986
-
- Inchi: 1S/C16H13NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-9,18H,10H2,(H,19,20)
- InChI-sleutel: KHSMLYWMZVEUAO-UHFFFAOYSA-N
- LACHT: OCC1C=CC(=CC=1)N1C=CC2C=C(C(=O)O)C=CC1=2
Berekende eigenschappen
- Exacte massa: 267.09000
- Monoisotopische massa: 267.08954328g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 352
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.3
- Topologisch pooloppervlak: 62.5Ų
Experimentele eigenschappen
- PSA: 62.46000
- LogboekP: 2.82100
Benzenemethanol,4-(1H-indol-1-yl)- Gerelateerde literatuur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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